molecular formula C19H14N2O3S B2448233 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314275-35-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2448233
CAS RN: 314275-35-9
M. Wt: 350.39
InChI Key: HNWRMYAVMKEKBT-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5,6-dimethylbenzo[d]thiazol-2-amine was prepared via the reaction of 3,4-dimethylaniline, potassium thiocyanate, and bromine. This compound was then acetylated with chloroacetyl chloride to afford 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated by spectroscopic methods . Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of functional groups can be confirmed using FTIR spectroscopy .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized using microwave irradiation, showing considerable potential in antimicrobial activity against various bacterial strains and demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Structural Analysis and Molecular Geometry

  • The compound's structure, involving a carboxamide group bonded to a furan ring and other heterocyclic groups, has been studied, revealing extensive intermolecular hydrogen-bonding interactions and significant molecular geometry data (Zhao & Zhou, 2009).

Antioxidant and Antibacterial Potential

  • Designed and synthesized as potential antioxidant and antibacterial agents, these compounds have shown promising results in in vitro evaluations, with some derivatives displaying good antioxidant and antibacterial activities (Gadhave et al., 2022).

Potential as Adenosine Receptor Ligands

  • Research indicates the compound's potential as ligands for human adenosine receptors, important for various therapeutic applications. The structural and molecular data obtained from these studies can aid in understanding ligand-receptor binding (Cagide et al., 2015).

Applications in Chemistry and Biology

  • There have been developments in novel organic ligands and metal complexes using variations of the compound, with applications in chemistry and biology, including spectroscopic studies and electrochemical investigations (Myannik et al., 2018).

Future Directions

Thiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWRMYAVMKEKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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